molecular formula C19H21N5 B2735300 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine CAS No. 1394730-98-3

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine

Cat. No.: B2735300
CAS No.: 1394730-98-3
M. Wt: 319.412
InChI Key: DNXBAHJVPBKPKD-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine ( 1394730-98-3) is a specialized chemical compound with a molecular formula of C19H21N5 and a molecular weight of 319.40 g/mol . This complex small molecule features a hybrid heterocyclic architecture that integrates imidazole, piperidine, and pyrimidine pharmacophores within a single scaffold, making it a valuable intermediate in medicinal chemistry and preclinical pharmaceutical research . The structural combination present in this compound is particularly relevant for investigating potential modulators of enzymatic activity and receptor binding, with research applications spanning kinase inhibition studies, heterocyclic compound structure-activity relationship (SAR) exploration, and the development of novel therapeutic agents targeting various disease pathways. Researchers utilize this compound primarily as a key building block in the synthesis of more complex molecules and as a core scaffold for library development in high-throughput screening assays. The presence of both imidazole and pyrimidine rings, coupled with the lipophilic 2-(4-methylphenyl)piperidine moiety, suggests potential for cell permeability and protein target engagement, though specific biological activity and mechanism of action remain areas of ongoing scientific investigation dependent on particular research contexts and structural modifications. This product is intended for research purposes only in laboratory settings and is strictly not intended for diagnostic, therapeutic, or human or animal use of any kind . Available in quantities ranging from 50mg to 500mg for research convenience.

Properties

IUPAC Name

4-imidazol-1-yl-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-15-5-7-16(8-6-15)17-4-2-3-10-24(17)19-12-18(21-13-22-19)23-11-9-20-14-23/h5-9,11-14,17H,2-4,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXBAHJVPBKPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CCCCN2C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the imidazole ring followed by the construction of the pyrimidine ring. The reaction conditions often require the use of catalysts, such as erbium triflate, and solvents like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

  • Compound A : 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine

    • Key Difference : Replaces the 2-(4-methylphenyl)piperidine group with a simpler 4-methylphenyl substituent.
    • Implications : The absence of the piperidine ring reduces steric bulk and may decrease binding affinity to targets requiring three-dimensional interactions. Reported to exhibit moderate anti-cancer activity in in silico studies, but with lower potency compared to the target compound .
  • Compound B: 4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine Key Difference: Substitutes the 4-methylphenyl group with a 4-(trifluoromethyl)phenyl moiety. Implications: The electron-withdrawing trifluoromethyl group enhances metabolic stability and may improve target selectivity.

Analogues with Modified Heterocyclic Cores

  • Compound C: 4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine (BI97717) Key Difference: Incorporates a piperazine-carbonyl linker and a 3-methylphenyl group instead of the 4-methylphenyl-piperidine moiety. Implications: The piperazine group introduces basicity and solubility advantages, while the carbonyl linker may enhance conformational flexibility.

Derivatives from Patent Literature

European Patent Application (2023) describes pyrazino- and pyrido-pyrimidinone derivatives with diverse substituents, such as 7-(piperidin-4-yl) and 7-(4-methylpiperazin-1-yl) groups. While these compounds share heterocyclic frameworks, their core structures (e.g., pyrazino[1,2-a]pyrimidin-4-one) differ significantly from the target compound’s pyrimidine scaffold. This divergence limits direct pharmacological comparisons but highlights the broader synthetic versatility of piperidine/piperazine-containing heterocycles in drug discovery .

Comparative Data Table

Compound Structure Molecular Weight Key Substituents Reported Activity/Status
Target Compound 4-(1H-Imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine 363.45 2-(4-Methylphenyl)piperidine Anti-cancer potential (in silico)
Compound A 4-(1H-Imidazol-1-yl)-6-(4-methylphenyl)pyrimidin-2-amine 281.32 4-Methylphenyl Moderate anti-cancer activity
Compound B 4-(1H-Imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine 431.47 2-[4-(Trifluoromethyl)phenyl]piperidine Discontinued
Compound C (BI97717) 4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]-1H-imidazol-1-yl}-6-(piperidin-1-yl)pyrimidine 431.53 Piperazine-carbonyl-3-methylphenyl Research chemical; no bioactivity data

Key Research Findings and Trends

  • Bioactivity : The target compound’s piperidine-linked 4-methylphenyl group appears critical for balancing lipophilicity and target engagement, as simpler analogues (e.g., Compound A) show reduced potency .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound B) may improve metabolic stability but could hinder synthesis or bioavailability .
  • Structural Diversity: Patent-derived compounds (e.g., pyrazino-pyrimidinones) underscore the importance of core scaffold modifications for tuning selectivity, though direct comparisons remain speculative without explicit data .

Biological Activity

The compound 4-(1H-imidazol-1-yl)-6-[2-(4-methylphenyl)piperidin-1-yl]pyrimidine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H16N6
  • Molecular Weight : 312.33 g/mol
  • CAS Number : 1394730-98-3

Antibacterial Activity

Recent studies have demonstrated that derivatives of piperidine, including compounds similar to this compound, exhibit significant antibacterial properties. For instance, piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µM)Target Bacteria
Example A4.69 - 22.9S. aureus
Example B5.64 - 77.38E. coli

Antifungal Activity

In addition to antibacterial effects, the compound has also been evaluated for antifungal activity. Studies indicate that piperidine derivatives can inhibit the growth of fungi like Candida albicans, with reported MIC values demonstrating moderate to good antifungal activity .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Pathways : The imidazole moiety may facilitate interactions with enzymes involved in bacterial cell wall synthesis.
  • Membrane Disruption : The hydrophobic regions of the compound can integrate into microbial membranes, leading to increased permeability and cell death.

Study on Antimicrobial Efficacy

A study published in MDPI assessed various piperidine derivatives, including those structurally related to our compound, demonstrating their efficacy against multiple bacterial strains. The results indicated that modifications on the piperidine ring significantly influenced antibacterial potency .

Structure-Activity Relationship (SAR)

Research focusing on the SAR of piperidine derivatives revealed that substituents on the phenyl ring could enhance biological activity. Electron-donating groups were found to increase antibacterial efficacy, while electron-withdrawing groups tended to decrease it .

Q & A

Q. What green chemistry approaches reduce environmental impact during synthesis?

  • Methodological Answer : Replace traditional solvents (e.g., DMF) with biodegradable ionic liquids. Employ catalytic methods (e.g., Pd/Ni nanoparticles) to minimize heavy metal waste. Use flow chemistry for scalable, energy-efficient reactions .

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